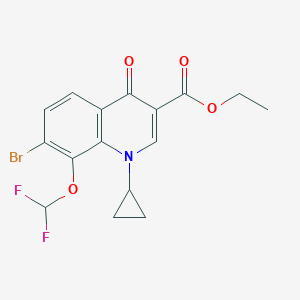
1-Bromo-2-fluoro-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of related halogenated nitrobenzenes involves strategic functionalization of aromatic compounds through halogenation and nitration reactions. For example, derivatives like 1-fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized with high yields using nitric acid reactions, showcasing methods that could be adapted for 1-bromo-2-fluoro-4-nitrobenzene synthesis (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018). Similarly, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene demonstrates the applicability of Williamson Reaction, highlighting the role of reaction conditions in optimizing yields (Zhai Guang-xin, 2006).
Molecular Structure Analysis
Molecular structure analysis of halogenated nitrobenzenes often employs techniques like X-ray crystallography, NMR, and FT-IR. Studies on compounds such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene utilize these methods for structural confirmation, providing a framework for understanding the molecular geometry and electronic configuration of this compound (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound are influenced by its functional groups. Radical bromination and nucleophilic substitution reactions are common. For instance, the synthesis of related bromomethyl-fluorobenzene derivatives through radical bromination showcases the reactive versatility of bromo-fluoro-nitrobenzene compounds under various conditions (Song Yan-min, 2007).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are essential for its handling and application in synthesis. While specific data on this compound is scarce, analogous compounds provide insights into its likely behavior. The investigation of similar halogenated nitrobenzenes through spectroscopic methods can reveal critical information about their stability and reactivity (D. Mahadevan, S. Periandy., M. Karabacak, S. Ramalingam, 2011).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity in electrophilic and nucleophilic reactions, are critical for its application in organic synthesis. The reactivity patterns can be inferred from studies on similar molecules, which undergo transformations such as carbonylation and palladium-catalyzed coupling reactions, indicating the potential pathways for functionalization and derivatization of this compound (Jianbin Chen, Kishore Natte, H. Neumann, Xiao‐Feng Wu, 2014).
Scientific Research Applications
Vibrational Spectroscopy Studies : 1-Bromo-2-fluoro-4-nitrobenzene has been used in vibrational spectroscopy studies to understand molecular vibrations and to make unambiguous vibrational assignments of fundamentals in molecules like 1-bromo-2,4-difluorobenzene (Reddy & Rao, 1994).
Synthesis of Novel Compounds : This compound has been involved in the synthesis of novel compounds such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, providing structural insights through techniques like X-ray crystallography (Sweeney, McArdle, & Aldabbagh, 2018).
Radiopharmaceutical Synthesis : In radiopharmaceutical research, derivatives of this compound have been used in the synthesis of compounds like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, which have applications in medical imaging (Klok et al., 2006).
Organic Electronics : This compound has found use in improving the efficiency of polymer solar cells. Its addition to the active layer of polymer solar cells has been shown to enhance power conversion efficiency significantly (Fu et al., 2015).
Electrochemistry and Ionic Liquids : Research involving this compound has explored its reactivity in ionic liquids, demonstrating interesting behavior of its radical anion forms in these solvents (Ernst et al., 2013).
Bromination Studies : The compound has been involved in studies exploring the bromination of aromatic compounds, providing insights into electrophilic bromination processes (Sobolev et al., 2014).
Photoelectrochemical Studies : It has been studied in the context of photoelectrochemical reduction, helping to understand the mechanisms involved in such processes (Compton & Dryfe, 1994).
Safety and Hazards
“1-Bromo-2-fluoro-4-nitrobenzene” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
It’s known that nitrobenzene derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
4-Bromo-3-fluoronitrobenzene, like other nitrobenzene derivatives, can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, replacing one of the substituents (in this case, the bromine atom). This process can lead to changes in the compound’s structure and, consequently, its biological activity .
Biochemical Pathways
For instance, they can inhibit enzyme activity or disrupt cellular signaling .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (220) and its solubility, suggest that it could be absorbed and distributed in the body . Its metabolism and excretion would likely involve enzymatic reactions that modify its structure, making it more soluble and easier to excrete .
Result of Action
Given its reactivity, it could potentially cause cellular damage or disrupt normal cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3-fluoronitrobenzene. For instance, its reactivity might be affected by the pH of its environment, and its stability could be influenced by temperature .
properties
IUPAC Name |
1-bromo-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQMHQOHNGPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373682 | |
| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185331-69-5 | |
| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















